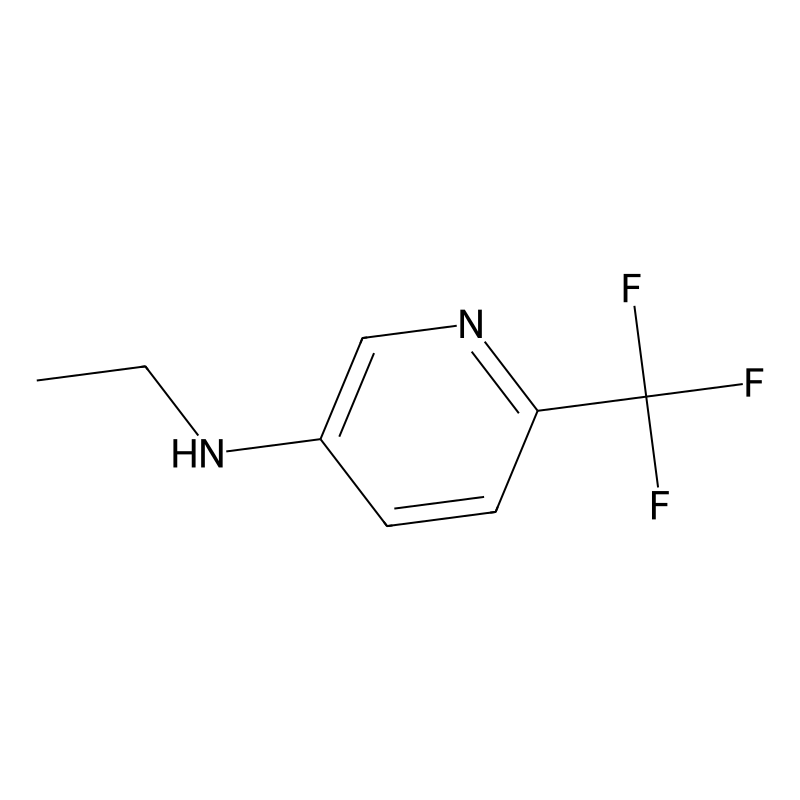

N-ethyl-6-(trifluoromethyl)pyridin-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-ethyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound featuring a pyridine ring substituted with a trifluoromethyl group and an ethyl amine group. The trifluoromethyl group (–CF₃) is known for its unique electronic properties, which can significantly influence the chemical behavior of the compound. This compound is part of a larger class of trifluoromethylated heterocycles that are of considerable interest in medicinal chemistry due to their potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Oxidation: This compound can be oxidized to form N-ethyl-6-(trifluoromethyl)pyridine N-oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the compound into various derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing reagents such as organolithium compounds or Grignard reagents.

These reactions highlight the versatility of N-ethyl-6-(trifluoromethyl)pyridin-3-amine in synthetic organic chemistry, allowing for the generation of diverse derivatives with potential applications.

The biological activity of N-ethyl-6-(trifluoromethyl)pyridin-3-amine is an area of ongoing research. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:

- Neuroprotective Effects: Some studies suggest that derivatives of trifluoromethyl pyridines exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity: Certain related compounds have shown promising results against bacterial strains, indicating potential applications in antimicrobial therapies .

Research continues to explore the specific mechanisms through which N-ethyl-6-(trifluoromethyl)pyridin-3-amine exerts its biological effects.

The synthesis of N-ethyl-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. Common methods include:

- Nucleophilic Substitution: Starting from a suitable pyridine derivative, a trifluoromethyl group can be introduced via nucleophilic substitution reactions.

- Amination Reactions: The introduction of the ethyl amine moiety can be achieved through amination reactions involving ethyl halides and pyridine derivatives under basic conditions.

- Coupling Reactions: More complex syntheses may involve coupling strategies using palladium-catalyzed cross-coupling techniques to attach various substituents to the pyridine ring.

These methods allow for the efficient production of N-ethyl-6-(trifluoromethyl)pyridin-3-amine and its derivatives.

N-ethyl-6-(trifluoromethyl)pyridin-3-amine has several applications across various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and infections.

- Agrochemicals: The compound may serve as a building block for designing innovative pesticides or herbicides due to its biological activity.

Interaction studies are essential for understanding how N-ethyl-6-(trifluoromethyl)pyridin-3-amine interacts with biological targets. These studies often focus on:

- Receptor Binding: Investigating how this compound binds to specific receptors can reveal its potential therapeutic effects.

- Enzyme Inhibition: Assessing its ability to inhibit enzymes involved in disease pathways is crucial for evaluating its pharmacological potential.

Such studies contribute to elucidating the compound's mechanism of action and guiding further drug development efforts.

N-ethyl-6-(trifluoromethyl)pyridin-3-amine shares structural similarities with several other compounds, which highlights its uniqueness in terms of chemical properties and potential applications. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylpyridine | Pyridine ring with a trifluoromethyl group | Used in pharmaceuticals; simpler structure |

| 6-(Trifluoromethoxy)pyridin-3-amine | Pyridine ring with trifluoromethoxy group | Different electronic properties due to methoxy |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | Pyridine ring with a ketone functional group | Exhibits different reactivity due to carbonyl |

| 3-Amino-6-trifluoromethylpyridine | Amino group at the 3-position | Potentially enhanced biological activity |

What sets N-ethyl-6-(trifluoromethyl)pyridin-3-amine apart is its combination of both an ethyl amine and a trifluoromethyl group on the pyridine ring, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.